Prolame
Description
Prolame (17β-aminoestrogen) is a synthetic estrogen analog characterized by its structural and functional resemblance to endogenous estradiol (E2). It acts as a high-affinity ligand for the G protein-coupled estrogen receptor 1 (GPER1), a membrane-bound receptor implicated in cancer proliferation, cardiovascular regulation, and neuroendocrine signaling . Computational docking studies reveal that this compound binds to GPER1 via key amino acid interactions (e.g., GLU:121, ARG:122, PHE:206, and LEU:119), mirroring E2’s binding motifs . In vitro, this compound induces significant cell proliferation in estrogen-sensitive cancer cell lines (e.g., MCF-7 and SIHA), with effects comparable to E2 at concentrations as low as 1×10⁻¹⁰ M . Beyond oncology, this compound exhibits cardioprotective properties by modulating nitric oxide (NO) and cGMP pathways and demonstrates antidepressant-like effects in rodent models .
Properties
CAS No. |
99876-41-2 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(3-hydroxypropylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-21-10-9-17-16-6-4-15(24)13-14(16)3-5-18(17)19(21)7-8-20(21)22-11-2-12-23/h4,6,13,17-20,22-24H,2-3,5,7-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
FRZIQVNLLGECCX-MJCUULBUSA-N |
SMILES |
CC12CCC3C(C1CCC2NCCCO)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCO)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCO)CCC4=C3C=CC(=C4)O |
Synonyms |
17beta-(3-hydroxy-1-propylamino)-1,3,5(10)-estratrien-3-ol N-(3-hydroxy-1,3,5(10)-estratrien-17-yl)-3-hydroxypropylamine prolame |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Binding Affinity Comparisons
Prolame belongs to the 17β-aminoestrogen (17β-AE) family, which includes analogs like Butolame and Pentolame, differing in side-chain length and functional groups.
Key Findings :
- This compound’s binding affinity (ΔG = -8.2 kcal/mol) is closer to E2 (-9.1 kcal/mol) than to Butolame (-7.5 kcal/mol) or Pentolame (-6.8 kcal/mol), explaining its E2-like proliferative effects .
- Hydrophobic interactions with PHE:206 and LEU:119 are critical for this compound’s GPER1 activation, a feature shared with E2 but absent in Butolame and Pentolame .
Cell Viability and Proliferation
Key Findings :
- This compound mimics E2’s proliferative effects in hormone-dependent cancers, whereas Butolame acts as an antitumor agent by reducing viability .
- Combined treatments (e.g., this compound + G36, a GPER1 antagonist) partially reverse proliferative effects, suggesting context-dependent signaling crosstalk .
Functional and Pharmacological Differences
Anticoagulant Effects
Key Findings :
- This compound and Butolame exhibit anticoagulant properties, contrasting with E2’s procoagulant effects .
- Butolame’s higher anticoagulant potency (IC₅₀ = 5.4 mg/animal) vs. This compound (IC₅₀ = 66.6 mg/animal) correlates with its extended hydrophobic side chain .
Neurobehavioral Effects
- Antidepressant Activity : this compound mimics E2’s antidepressant effects in ovariectomized rats, while Butolame and Pentolame lack this activity .
- Anti-Anxiety Effects : Butolame and Pentolame reduce anxiety-like behaviors without affecting depression, highlighting functional divergence within the 17β-AE family .
Mechanistic Divergence
- GPER1 vs. ERα/β Activation : this compound and E2 activate both GPER1 and nuclear estrogen receptors (ERα/β), whereas Butolame and Pentolame show preferential ERα activation at high concentrations .
- Downstream Signaling : this compound upregulates c-fos phosphorylation (a proliferation marker) similarly to E2, while Pentolame suppresses it in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
